Direct blue 15

Catalog No.
S579943
CAS No.
2429-74-5
M.F
C34H24N6Na4O16S4
M. Wt
992.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Direct blue 15

CAS Number

2429-74-5

Product Name

Direct blue 15

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Molecular Formula

C34H24N6Na4O16S4

Molecular Weight

992.8 g/mol

InChI

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

OLSOUGWNONTDCK-UHFFFAOYSA-J

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

solubility

10 to 50 mg/mL at 68° F (NTP, 1992)
Soluble in water ... 10-50 mg/mL at 68 °C

Synonyms

C.I direct blue 15, C.I. Direct Blue 15, direct blue 15, direct blue 15 sodium salt, direct blue 15 tetralithium salt

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Dyeing and Staining:

Direct Blue 15, also known as CI Direct Blue 15, is a synthetic dye commonly used in various scientific research applications. Due to its ability to color various materials, it finds use in:

  • Cellulose, leather, paper, cotton, silk, and wool dyeing: This is the most widespread application, and research often involves optimizing dyeing processes and understanding the dye's interaction with different materials [].
  • Staining biological materials: Direct Blue 15 can stain specific cell components, aiding in visualization and identification during microscopy studies [].

Environmental Impact and Remediation:

The presence of Direct Blue 15 in wastewater from industries like textiles and paper production can pose environmental concerns. Researchers are investigating its:

  • Toxicity: Studies have evaluated the negative impact of Direct Blue 15 on various organisms, including algae, zooplankton, and fish embryos, highlighting its potential ecological harm [].
  • Removal from wastewater: Research efforts are focused on developing efficient methods to remove Direct Blue 15 from contaminated water. These methods include adsorption using various materials and degradation using techniques like iron-carbon micro-electrolysis [, ].

Other Research Applications:

Beyond dyeing and environmental research, Direct Blue 15 finds use in other scientific investigations:

  • Biodegradation studies: Researchers use Direct Blue 15 to assess the biodegradation capabilities of different microorganisms, contributing to the development of more sustainable dyeing processes [].

Direct Blue 15 is an organic compound classified as an azo dye, characterized by its dark blue color and water solubility. It has a molecular formula of C₁₈H₁₆N₂Na₂O₈S₂ and a relative molecular mass of approximately 992.8 g/mol . This dye is primarily used in textile dyeing, particularly for cotton and other cellulosic materials, due to its substantive nature, which allows it to bond effectively with fibers . Direct Blue 15 was first synthesized in 1890 and has since been a staple in various industries, including textiles and paper manufacturing .

  • Safety Data: Safety information on DB15 is limited. Azo dyes can potentially break down into aromatic amines, some of which have been classified as carcinogens []. Always handle and dispose of chemicals according to recommended safety protocols and consult Safety Data Sheets (SDS) for specific information.

The primary chemical reaction involved in the synthesis of Direct Blue 15 is the azo coupling of 3,3'-dimethoxybenzidine with 1-amino-8-naphthol-3,6-disulfonic acid under alkaline conditions. This reaction leads to the formation of the azo bond (-N=N-) that is characteristic of azo dyes .

In environmental contexts, Direct Blue 15 can undergo degradation through various chemical processes. For instance, catalytic wet peroxide oxidation has been studied as a method for degrading this dye in wastewater, where hydrogen peroxide acts as an oxidizing agent to break down the dye into less harmful substances . The degradation pathway includes intermediates like 1-amino-8-naphthol and 3,3'-dimethylbenzidine, which can further oxidize into simpler compounds such as carbon dioxide and water .

Direct Blue 15 has been studied for its biological effects, particularly concerning its potential toxicity. It has been shown to bind to various proteins in the body, which may alter their function and mobility. For example, it binds to albumin and other lipoproteins, potentially affecting their roles in metabolism and transport . Additionally, studies indicate that Direct Blue 15 can undergo anaerobic biodegradation, resulting in the formation of metabolites such as 3,3'-dimethoxybenzidine, which is considered a potential carcinogen .

The synthesis of Direct Blue 15 involves several steps:

  • Preparation of Reactants: The key reactants include 3,3'-dimethoxybenzidine and 1-amino-8-naphthol-3,6-disulfonic acid.
  • Azo Coupling Reaction: The reactants are mixed under alkaline conditions to facilitate the formation of the azo bond.
  • Purification: The resulting dye is purified to remove impurities and achieve the desired concentration for commercial use.

This method highlights the importance of controlling pH and temperature during synthesis to optimize yield and purity .

Direct Blue 15 is widely used across various industries:

  • Textile Industry: Primarily used for dyeing cotton and other cellulose-based fabrics.
  • Paper Industry: Employed as a colorant for paper products.
  • Biological Staining: Utilized in laboratories for staining biological materials.
  • Cinematography: Used to tint films due to its vibrant color properties .

Studies have indicated that Direct Blue 15 can interact with biological systems in complex ways. For instance:

  • It can bind to serum proteins, which may influence its distribution and metabolism within organisms.
  • Its metabolites have been shown to exhibit varying degrees of toxicity and mutagenicity in laboratory settings .
  • Research on its degradation products suggests that while Direct Blue 15 itself may pose risks, some degradation products could be less harmful than the parent compound.

Several compounds share structural similarities with Direct Blue 15. Here are some notable examples:

Compound NameStructure TypeUnique Features
Direct Black 22Azo DyeKnown for deeper shades; used similarly in textiles
Direct Red 81Azo DyeMore vibrant red; often used in food coloring
Acid Blue 25Azo DyeWater-soluble; used primarily in textile applications
Reactive Blue 19Reactive DyeForms covalent bonds with fibers; more stable

Direct Blue 15 stands out due to its specific application in cellulose dyeing and its unique degradation pathways compared to these similar compounds. Its extensive use and potential biological impacts also differentiate it from others within the azo dye category .

Molecular Structure and Formula (C34H24N6Na4O16S4)

Direct Blue 15 is an organic azo dye with the molecular formula C34H24N6Na4O16S4 and a molecular weight of 992.81 grams per mole [1] [3]. The compound is classified as a double azo dye, representing a complex organic structure that incorporates multiple aromatic ring systems connected through azo linkages [3]. The tetrasodium salt form of this compound contains four sodium cations that balance the negative charges from the sulfonate groups present in the molecular structure [1] [9].

The complete chemical name for Direct Blue 15 is 3,3'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid), tetrasodium salt [1] [9]. This systematic nomenclature reflects the complex architecture of the molecule, which consists of a central biphenyl unit substituted with methoxy groups and connected to two naphthalene disulfonic acid moieties through azo bonds [1] [10].

Azo Bond Configuration

The azo bond configuration in Direct Blue 15 is characterized by two nitrogen-nitrogen double bonds (-N=N-) that serve as the primary chromophoric system responsible for the characteristic blue coloration [3] . These azo linkages connect the central 3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl component to the terminal naphthalene disulfonic acid moieties [1] . The azo bonds are formed through a coupling reaction between the diazotized 3,3'-dimethoxybenzidine and the naphthalene disulfonic acid under alkaline conditions [3] [10].

The double azo structure of Direct Blue 15 provides enhanced color intensity and stability compared to single azo dyes [3]. The electron delocalization across the conjugated system, which includes the azo bonds and the aromatic ring systems, contributes to the characteristic absorption properties in the visible light spectrum [15].

3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl Component

The central component of Direct Blue 15 is the 3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl unit, which originates from the precursor molecule 3,3'-dimethoxybenzidine [1] [10]. This biphenyl structure contains two benzene rings connected by a single carbon-carbon bond, with methoxy groups (-OCH3) positioned at the 3 and 3' positions relative to the biphenyl linkage [9] [10].

The methoxy substituents on the biphenyl core serve multiple functions in the molecular structure [10]. They provide electron-donating effects that influence the electronic properties of the entire conjugated system, affecting both the color characteristics and the reactivity of the compound . The positioning of these methoxy groups at the ortho positions relative to the azo linkage sites enhances the stability of the dye molecule [10].

Naphthalene Disulfonic Acid Moieties

Direct Blue 15 contains two naphthalene disulfonic acid moieties, specifically derived from 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid [1] [3]. Each naphthalene unit bears two sulfonic acid groups (-SO3H) at the 2,7-positions and contains amino (-NH2) and hydroxyl (-OH) functional groups at positions 5 and 4, respectively [1] [10].

These naphthalene disulfonic acid moieties contribute significantly to the water solubility of Direct Blue 15 through their ionic sulfonate groups [2] [4]. The sulfonic acid groups are present as sodium salts in the commercial form of the dye, resulting in the tetrasodium salt designation [1] [9]. The amino and hydroxyl groups on the naphthalene rings participate in hydrogen bonding interactions and contribute to the overall stability of the chromophoric system [10] [14].

Physical Properties

Appearance and Crystallinity

Direct Blue 15 appears as a dark blue to deep purple microcrystalline powder in its solid state [4] [16]. The compound exhibits a uniform powder consistency with fine particle size distribution [7]. Under microscopic examination, the material displays crystalline characteristics, although solid-state nuclear magnetic resonance studies have indicated that certain preparations may exhibit reduced crystallinity depending on the synthesis and processing conditions [19].

The color of Direct Blue 15 can vary slightly depending on the particle size and the degree of hydration, ranging from very dark blue to black in appearance [4]. The crystalline structure of the compound allows for efficient packing in the solid state, contributing to its stability during storage and handling [7] [19].

Molecular Weight (992.81)

The molecular weight of Direct Blue 15 is 992.81 grams per mole, corresponding to its molecular formula C34H24N6Na4O16S4 [3] [7]. This relatively high molecular weight reflects the complex structure of the compound, which includes multiple aromatic ring systems, azo linkages, and ionic sulfonate groups [1] [3].

The molecular weight determination has been confirmed through various analytical techniques and is consistent across multiple literature sources [3] [5]. The precise molecular weight is important for stoichiometric calculations in synthesis procedures and for determining molar concentrations in analytical applications [3] [7].

Solubility Characteristics

Direct Blue 15 exhibits good water solubility, with reported values of approximately 60 grams per liter at 85 degrees Celsius [4] [7]. At room temperature, the compound maintains substantial water solubility due to the presence of four sulfonate groups that provide ionic character to the molecule [2] [4]. The aqueous solutions of Direct Blue 15 display a characteristic reddish-blue coloration [4] [7].

The compound is essentially insoluble in organic solvents, including alcohols, acetone, and other common organic media [4] [7]. This solubility profile is typical for ionic azo dyes and reflects the highly polar nature of the sulfonate-containing structure [4]. The water solubility makes Direct Blue 15 particularly suitable for aqueous dyeing applications [2] [7].

Thermal Stability and Decomposition

Direct Blue 15 demonstrates reasonable thermal stability at ambient temperatures but undergoes decomposition at elevated temperatures [4] [10]. The compound begins to decompose at approximately 300 degrees Celsius without exhibiting a distinct melting point [10]. During thermal decomposition, the compound releases toxic fumes including nitrogen oxides, sulfur oxides, and sodium oxides [4] [16].

The thermal decomposition process involves the breakdown of the azo bonds and the degradation of the aromatic ring systems [4] [10]. The relatively high decomposition temperature indicates that Direct Blue 15 maintains structural integrity under normal processing and application conditions [10] [16].

PropertyValueReference
Molecular FormulaC34H24N6Na4O16S4 [1] [3]
Molecular Weight992.81 g/mol [3] [4]
AppearanceDark blue to purple microcrystalline powder [4] [5]
Physical StateSolid [2] [4]
Density1.31 g/cm³ [5] [7]
Melting Point300°C (decomposes) [10]
Solubility in WaterGood (60 g/L at 85°C) [2] [7]
Solubility in Organic SolventsInsoluble [4] [7]
Maximum UV-Visible Absorption602 nm [15]
Thermal DecompositionDecomposes at 300°C [10]

Spectroscopic Properties

UV-Visible Absorption Profile (602 nm Maximum)

Direct Blue 15 exhibits a characteristic ultraviolet-visible absorption profile with a maximum absorption wavelength at 602 nanometers [12] [15]. This absorption maximum falls within the orange-red region of the visible spectrum, which corresponds to the complementary color absorption that produces the observed blue appearance of the compound [15]. The absorption profile demonstrates high molar absorptivity at this wavelength, making it suitable for colorimetric applications [15].

The full ultraviolet-visible spectrum of Direct Blue 15 extends across a broad range from 200 to 800 nanometers [15]. The compound shows secondary absorption features in the ultraviolet region, which are attributed to the aromatic ring systems and the extended conjugation throughout the molecular structure [12] [15]. The position and intensity of the absorption maximum can be influenced by solvent effects and pH conditions [15].

Fluorescence Characteristics

Direct Blue 15 exhibits low fluorescence emission characteristics, which is typical for azo dyes due to the presence of the nitrogen-nitrogen double bonds that facilitate non-radiative decay pathways [13]. The azo linkages in the molecular structure provide efficient routes for internal conversion and intersystem crossing, which compete with fluorescence emission [13].

The limited fluorescence properties of Direct Blue 15 are advantageous for certain applications where fluorescence interference would be undesirable [13]. The compound can serve as a fluorescence quencher in some biological systems, although this application requires careful consideration of the specific experimental conditions [13].

Infrared Spectral Features

The infrared spectrum of Direct Blue 15 displays several characteristic absorption bands that correspond to specific functional groups within the molecular structure [14] [18]. The nitrogen-hydrogen and carbon-hydrogen aromatic stretching vibrations appear in the range of 2800 to 3000 wavenumbers [14]. These bands provide evidence for the presence of amino groups and aromatic hydrogen atoms in the compound [14].

The azo bond (-N=N-) stretching vibrations typically appear in the range of 1400 to 1500 wavenumbers, although these bands may be overlapped with other aromatic ring vibrations [14]. The sulfonate groups contribute characteristic absorption features in the range of 1000 to 1200 wavenumbers, corresponding to sulfur-oxygen stretching modes [14] [18]. Additional absorption bands corresponding to carbon-carbon aromatic stretching and carbon-oxygen stretching from the methoxy groups are observed in the fingerprint region of the spectrum [14] [18].

Spectroscopic FeatureValueReference
UV-Visible Absorption Maximum602 nm [12] [15]
IR Spectral Features - N-H and CH-aromatic stretching2800-3000 cm⁻¹ [14]
IR Spectral Features - Azo Bond (-N=N-)1400-1500 cm⁻¹ [14]
IR Spectral Features - Sulfonate Groups1000-1200 cm⁻¹ [14] [18]
Fluorescence CharacteristicsLow fluorescence emission [13]

Chemical Reactivity

Acid-Base Behavior

Direct Blue 15 exhibits distinct acid-base behavior that manifests as color changes under different pH conditions [4] [7]. In concentrated sulfuric acid, the compound appears blue-green, while dilution with water shifts the color back to reddish-blue [4] [7]. When exposed to concentrated nitric acid, Direct Blue 15 displays a reddish-gray coloration [4] [7].

The acid-base behavior is attributed to protonation and deprotonation of the amino and hydroxyl groups present on the naphthalene rings [4] [7]. The sulfonate groups remain ionized across a wide pH range due to their strong acidic character [4]. The compound forms precipitates when concentrated hydrochloric acid is added to its aqueous solution, resulting in a red-blue colored solid [4] [7].

In strongly alkaline conditions, such as concentrated sodium hydroxide solution, Direct Blue 15 exhibits a purple coloration and forms precipitates [4] [7]. These pH-dependent color changes reflect alterations in the electronic structure and conjugation of the chromophoric system [4] [7].

Metal Ion Interactions

Direct Blue 15 demonstrates significant interactions with various metal ions, which can affect both its color properties and chemical behavior [7] [17]. Copper ions have a particularly notable effect, causing the color shade to become darker when present in dyeing solutions [7]. This interaction suggests coordination between the copper ions and electron-rich sites within the dye molecule, such as the amino groups or azo nitrogen atoms [7].

Iron ions also interact with Direct Blue 15, forming complexes that can influence the degradation pathways of the compound [17] [20]. These metal ion interactions are important considerations in industrial applications where trace metals may be present in processing solutions [7] [17]. The coordination of metal ions can alter the electronic properties of the dye and affect its stability under various conditions [17] [20].

The metal ion interactions of Direct Blue 15 have been studied in the context of advanced oxidation processes, where iron ions serve as catalysts for degradation reactions [15] [20]. The formation of metal-dye complexes can either enhance or inhibit the degradation process depending on the specific metal ion and reaction conditions [20].

Redox Properties

Direct Blue 15 exhibits redox properties primarily associated with the azo bonds within its molecular structure [15] [20]. Under reducing conditions, the azo linkages can undergo reduction to form corresponding amines, leading to decolorization of the compound [6] [15]. This reduction process is often utilized in biological systems where bacterial enzymes can cleave the azo bonds [6].

The redox behavior of Direct Blue 15 has been extensively studied in the context of wastewater treatment and environmental remediation [15] [20]. Advanced oxidation processes utilizing hydrogen peroxide and various catalysts can oxidize the compound, leading to degradation of the chromophoric system [15] [20]. The redox properties are influenced by pH, temperature, and the presence of catalytic species [15] [20].

The compound can participate in electron transfer reactions, particularly in the presence of reducing agents or under electrochemical conditions [15] [20]. The multiple aromatic ring systems and the extended conjugation provide sites for both oxidation and reduction reactions [15] [20]. These redox properties are important for understanding the environmental fate and treatment options for Direct Blue 15 in industrial wastewater streams [15] [20].

Reactivity TypeDescriptionReference
Acid-Base BehaviorBlue-green in concentrated sulfuric acid, reddish-blue after dilution; reddish-gray in concentrated nitric acid [4] [7]
Metal Ion Interactions - CopperDarkens color shade when interacting with copper ions [7]
Metal Ion Interactions - IronForms complexes with iron ions affecting degradation [17] [20]
Redox PropertiesCan undergo reduction of azo bonds under appropriate conditions [15] [20]
Thermal StabilityStable at room temperature; decomposes at 300°C emitting toxic fumes of NOx, Na₂O, and SOx [4] [10]

Physical Description

Direct blue 15 is a deep purple to dark blue microcrystalline powder. (NTP, 1992)

Color/Form

Deep purple to dark blue microcrystalline powde

Melting Point

greater than 572 °F (NTP, 1992)

UNII

5C44C6888V

Related CAS

68966-50-7 (unspecified hydrochloride salt)
71550-22-6 (tetra-lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H350 (97.5%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Impurities

The raw dye contains about 25% sodium chloride; a desalted preparation (containing ~ 3% salt) contained about 50% CI Direct Blue 15 and about 35 impurities, including 3,3'-dimethoxybenzidine dihydrochloride at 836-1310 ppm (mg/kg). Benzidine was not present at the detection limit of 1 ppm (mg/kg)

Other CAS

2429-74-5

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

H-acid, 1-hydroxy-3,6,8-trisulfonic acid, which is one of the most important letter acids, is prepared as naphthalene is sulfonated with sulfuric acid to trisulfonic acid. The product is then nitrated and neutralized with lime to produce the calcium salt of 1-nitronaphthalene-3,6,8-trisulfonic acid, which is then reduced to T-acid (Koch acid) with Fe and HCl; modern processes use continuous catalytical hydrogenation with Ni catalyst. Hydrogenation has been performed in aqueous medium in the presence of Raney nickel or Raney Ni-Fe catalyst with a low catalyst consumption and better yield. Fusion of the T-acid with sodium hydroxide and neutralization with sulfuric acid yields H-acid. Azo dyes such as Direct Blue 15 and Acid Black are the coupling products of H-acid.
Direct Blue 15 is prepared by coupling o-dianisidine to two moles of H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) under alkaline pH conditions.

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4): ACTIVE
Direct Blue 15 is an azo compound. Azo, diazo, azido compounds can detonate. This applies in particular to organic azides that have been sensitized by the addition of metal salts or strong acids. Toxic gases are formed by mixing materials of this class with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents. Flammable gases are formed by mixing materials in this group with alkali metals. Explosive combination can occur with strong oxidizing agents, metal salts, peroxides, and sulfides.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023

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